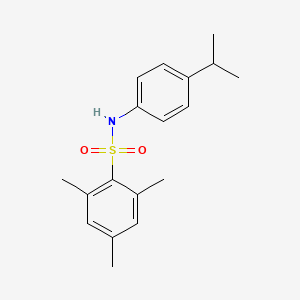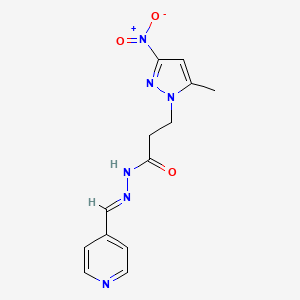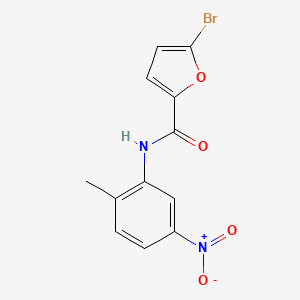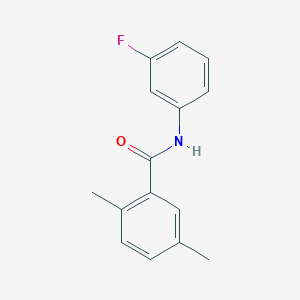
N-(2-chlorophenyl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2,3-dimethoxybenzamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It was first synthesized in 2000 by scientists at the University of Aberdeen, Scotland. Since then, BML-190 has been extensively studied for its potential use in treating various diseases and disorders.
作用機序
N-(2-chlorophenyl)-2,3-dimethoxybenzamide works by selectively blocking the CB2 receptor, which is primarily found in immune cells. By blocking this receptor, N-(2-chlorophenyl)-2,3-dimethoxybenzamide can reduce inflammation and modulate immune responses. It does not affect the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,3-dimethoxybenzamide has been shown to have several biochemical and physiological effects, including reducing inflammation, modulating immune responses, and reducing neuropathic pain. It has also been shown to have anti-cancer properties and can induce apoptosis (cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using N-(2-chlorophenyl)-2,3-dimethoxybenzamide in lab experiments is its selectivity for the CB2 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors in the body. However, one limitation is that N-(2-chlorophenyl)-2,3-dimethoxybenzamide has relatively low potency compared to other CB2 receptor antagonists, which may limit its effectiveness in certain experiments.
将来の方向性
There are several potential future directions for research on N-(2-chlorophenyl)-2,3-dimethoxybenzamide. One area of interest is its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in treating inflammation associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to optimize the synthesis and potency of N-(2-chlorophenyl)-2,3-dimethoxybenzamide for use in lab experiments and potential clinical applications.
合成法
The synthesis of N-(2-chlorophenyl)-2,3-dimethoxybenzamide involves several steps, including the reaction of 2,3-dimethoxybenzoyl chloride with 2-chloroaniline to form an intermediate, which is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-(2-chlorophenyl)-2,3-dimethoxybenzamide. The overall yield of the synthesis is approximately 40%.
科学的研究の応用
N-(2-chlorophenyl)-2,3-dimethoxybenzamide has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and neuropathic pain. Studies have shown that N-(2-chlorophenyl)-2,3-dimethoxybenzamide can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to reduce neuropathic pain in rats.
特性
IUPAC Name |
N-(2-chlorophenyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-9-5-6-10(14(13)20-2)15(18)17-12-8-4-3-7-11(12)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXRTCNYXFYDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]acrylic acid](/img/structure/B5845590.png)

![1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5845596.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5845597.png)


![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B5845617.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5845633.png)
![3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5845637.png)

![2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5845659.png)

![N-[2-(aminocarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B5845674.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5845678.png)